molecular formula C18H18N4O3S2 B2761666 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide CAS No. 1105218-52-7

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Cat. No.: B2761666
CAS No.: 1105218-52-7
M. Wt: 402.49
InChI Key: VXMVVVIXDFAFOS-UHFFFAOYSA-N
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Description

2-(Phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a novel synthetic compound offered for research purposes. This chemical entity belongs to the thiazole-carboxamide class, a group of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles . Thiazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core structure of several clinical and investigational agents . While specific biological data for this exact compound is not yet available in the published literature, its structure suggests potential for multiple research avenues. Thiazole-carboxamide derivatives have demonstrated potent antioxidant activity in vitro, outperforming standard controls like Trolox in free radical scavenging assays . Related compounds have also been investigated for their enzyme inhibitory properties, showing modest activity against α-amylase , which is a target in diabetes research, and acetylcholinesterase , relevant to Alzheimer's disease studies . Furthermore, structurally similar molecules have displayed promising antiproliferative effects against various cancer cell lines, including multidrug-resistant models, highlighting the scaffold's potential in oncology research . In neuroscience, certain thiazole-carboxamides have been identified as potent negative allosteric modulators of AMPA receptors , suggesting a potential application in researching excitotoxicity and neurological disorders . The incorporation of a sulfonamide group in the structure may further broaden its research applicability, as this functional group is prevalent in compounds with antimicrobial and diuretic properties. All our thiazole-carboxamide derivatives are confirmed to possess drug-like properties adhering to Lipinski's Rule of Five, indicating a high potential for oral bioavailability and making them suitable candidates for further preclinical investigation . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-anilino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c19-27(24,25)15-8-6-13(7-9-15)10-11-20-17(23)16-12-26-18(22-16)21-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMVVVIXDFAFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

  • Molecular Formula : C18H18N4O3S2
  • Molecular Weight : 402.49 g/mol
  • Purity : Typically around 95%.

The biological activity of thiazole derivatives, including this compound, often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism of action can vary depending on the substituents on the thiazole ring and their electronic properties. For instance, modifications at the para position of the phenyl moiety have been shown to significantly impact biological activity, particularly in antifungal and anticancer applications .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have been evaluated against several cancer cell lines:

  • Cell Lines Tested :
    • SKNMC (Neuroblastoma)
    • Hep-G2 (Human hepatocarcinoma)
    • MCF-7 (Breast cancer)

The synthesized derivatives demonstrated varying degrees of cytotoxicity, with IC50 values compared to doxorubicin, a standard chemotherapeutic agent. For instance, some derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Studies have shown that certain thiazole derivatives exhibit significant activity against fungal pathogens such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.23 μg/mL, comparable to established antifungal agents like ketoconazole .

Table: Antifungal Activity Comparison

CompoundTarget OrganismMIC (μg/mL)Reference
2eCandida parapsilosis1.23
KetoconazoleCandida spp.Variable

Toxicological Studies

Toxicological assessments have indicated that thiazole derivatives can exhibit varying degrees of toxicity against non-target organisms. For example, studies conducted on Spodoptera littoralis revealed LC50 values indicating significant toxic effects from some sulfonamide-bearing thiazole compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of electronegative substituents on the phenyl ring can enhance biological activity. For instance, compounds with fluorine or chlorine substitutions showed improved antifungal efficacy due to increased lipophilicity and better interaction with target enzymes like CYP51, which is crucial for ergosterol synthesis in fungi .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that thiazole derivatives, including this compound, show efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.

Pathogen MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
MRSA2.55
Escherichia coli510
Streptococcus pneumoniae12

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation in cancer cells.

Case Study: Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of the compound on human breast adenocarcinoma cell line MCF7. The results showed a remarkable reduction in cell viability at concentrations above 10 µM.

Concentration (µM) Cell Viability (%)
0100
1070
2050
5030

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by reducing the production of inflammatory markers in macrophage cell lines.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Conclusion and Future Directions

The compound 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide shows promise in various therapeutic applications, particularly in antimicrobial and anticancer fields. Future research should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

Q & A

Q. What metabolomics approaches identify primary metabolites and metabolic pathways?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Phase I metabolites (hydroxylation, N-dealkylation) are identified using software (MetaboLynx). CYP450 inhibition assays (e.g., CYP3A4) clarify metabolic liabilities .

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